molecular formula C18H22N4O3S2 B10956161 ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10956161
M. Wt: 406.5 g/mol
InChI Key: SZEOLSACEZTPLK-UHFFFAOYSA-N
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Description

Ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole and thiophene rings, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves cyclization reactions using sulfur-containing reagents.

    Coupling of the pyrazole and thiophene rings: This is typically done through nucleophilic substitution or condensation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and automated processes.

Chemical Reactions Analysis

Ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, often using halogenated reagents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include:

    1H-Pyrazole-5-amine derivatives: These compounds share the pyrazole ring and exhibit similar reactivity and biological activity.

    Thiophene-based esters: These compounds have the thiophene ring and are used in similar applications in materials science and medicinal chemistry.

    Carbamothioyl compounds: These compounds contain the carbamothioyl group and are known for their diverse chemical reactivity.

Properties

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H22N4O3S2/c1-3-25-17(24)14-11-7-5-4-6-8-13(11)27-16(14)21-18(26)20-15(23)12-9-10-19-22(12)2/h9-10H,3-8H2,1-2H3,(H2,20,21,23,26)

InChI Key

SZEOLSACEZTPLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=CC=NN3C

Origin of Product

United States

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